N'-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide
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Overview
Description
N’-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction is performed under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N’-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-fluoropyridine: A fluorinated heterocyclic compound with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness
N’-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide stands out due to its combination of fluorinated aromatic rings, furan, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4S/c19-11-3-4-12(20)13(7-11)22-18(25)17(24)21-8-14(23)16-6-10(9-27-16)15-2-1-5-26-15/h1-7,9,14,23H,8H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVKBRZWOIMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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